molecular formula C23H34N4O2 B392574 N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE

Cat. No.: B392574
M. Wt: 398.5g/mol
InChI Key: OTXPFTWCIBMJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE is a complex organic compound that features an adamantane core, a piperazine ring, and a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with an appropriate alkyl halide under acidic conditions to introduce the ethyl group. This is followed by nitration to introduce the nitro group and subsequent substitution reactions to attach the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and specialized catalysts for the substitution reactions. The process is typically carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, while the piperazine ring can interact with biological receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
  • N-[1-(1-adamantyl)ethyl]-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane core enhances its stability and rigidity, while the piperazine ring and nitro group provide opportunities for diverse chemical modifications and biological interactions.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C23H34N4O2

Molecular Weight

398.5g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C23H34N4O2/c1-16(23-13-17-9-18(14-23)11-19(10-17)15-23)24-21-12-20(3-4-22(21)27(28)29)26-7-5-25(2)6-8-26/h3-4,12,16-19,24H,5-11,13-15H2,1-2H3

InChI Key

OTXPFTWCIBMJHF-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C)[N+](=O)[O-]

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C)[N+](=O)[O-]

Origin of Product

United States

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